methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRKCMKOLMHBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353337 | |
| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-66-2 | |
| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed cyclodehydration. Methyl 4-aminobenzoate reacts with acetonyl acetone in glacial acetic acid under reflux (100–110°C) for 1–2 hours. The acetic acid serves as both solvent and catalyst, facilitating imine formation followed by cyclization to yield the pyrrole ring.
Key Parameters:
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Molar Ratio: A 1:1.2 molar ratio of methyl 4-aminobenzoate to acetonyl acetone ensures complete conversion.
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Temperature: Reflux at 110°C optimizes reaction kinetics without promoting side reactions.
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Workup: Post-reaction, the mixture is concentrated under reduced pressure, and the residue is precipitated in ice-cold water. Recrystallization from ethanol achieves >95% purity.
Yield and Scalability
Initial laboratory-scale syntheses report yields of 65–70%. Scaling to pilot production (1–5 kg batches) maintains comparable yields, though prolonged reaction times (>2 hours) reduce efficiency due to byproduct formation.
Table 1: Optimization of Paal-Knorr Synthesis
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Time (h) | 1.5 | 2.0 |
| Yield (%) | 68 | 65 |
| Purity (HPLC, %) | 96 | 94 |
Alternative Methods and Comparative Analysis
Nucleophilic Aromatic Substitution
While less common, nucleophilic substitution offers an alternative route. Methyl 4-bromobenzoate reacts with 2,5-dimethylpyrrole in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate. However, this method is limited by lower yields (45–50%) and requires stringent moisture control.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 20–30 minutes. Using glacial acetic acid as solvent and maintaining 100°C, this method achieves 72% yield with comparable purity. Energy efficiency and reduced side products make it viable for high-throughput applications.
Table 2: Method Comparison
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Paal-Knorr | 68 | 1.5 | 96 |
| Nucleophilic Substitution | 48 | 12 | 88 |
| Microwave-Assisted | 72 | 0.5 | 95 |
Purification and Characterization
Recrystallization and Chromatography
Crude product is recrystallized from ethanol or ethyl acetate to remove unreacted starting materials. For high-purity requirements (>99%), silica gel column chromatography with hexane:ethyl acetate (7:3) is employed.
Spectroscopic Validation
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (ester C=O) and 3100 cm⁻¹ (pyrrole C-H stretch).
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¹H NMR (400 MHz, CDCl₃): δ 2.2 (s, 6H, pyrrole-CH₃), 3.9 (s, 3H, OCH₃), 6.7 (s, 2H, pyrrole-H), 7.8–8.1 (m, 4H, aromatic-H).
Industrial Production Considerations
Solvent Recovery and Waste Management
Glacial acetic acid is recovered via distillation (80% efficiency). DMF from nucleophilic routes requires specialized treatment due to toxicity.
Cost Analysis
Table 3: Cost per Kilogram
| Component | Paal-Knorr ($) | Nucleophilic ($) |
|---|---|---|
| Raw Materials | 120 | 180 |
| Solvent Recovery | 30 | 50 |
| Total | 150 | 230 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has the molecular formula . The compound features a benzoate group esterified with methanol and a 2,5-dimethylpyrrole moiety. Its unique structure contributes to its reactivity and biological activity.
Chemistry
- Building Block for Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it valuable in synthetic chemistry.
Biology
- Biological Activity : this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in nucleotide synthesis and fatty acid metabolism .
Medicine
- Drug Development : The compound is explored as a lead candidate for drug development due to its structural features that confer biological activity. Its inhibitory effects on cell growth and enhancement of glucose uptake make it a candidate for improving monoclonal antibody production in biopharmaceutical applications .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on DHFR and enoyl ACP reductase. These enzymes play significant roles in cellular metabolism; thus, their inhibition can lead to reduced cell proliferation .
Cellular Effects
In vitro studies have demonstrated that this compound can enhance glucose uptake while suppressing cell growth in monoclonal antibody production systems. Increased intracellular ATP levels indicate enhanced metabolic activity under certain conditions .
Antimicrobial Properties
The compound has shown significant antibacterial activity against various pathogens. For instance, studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
Similar pyrrole derivatives have exhibited cytotoxic effects against various cancer cell lines. Structural features contribute to their capacity to interact with cellular targets involved in cancer progression .
Study on Monoclonal Antibody Production
A pivotal study evaluated the effects of this compound on monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. Results indicated that the compound significantly increased antibody yield while improving cell viability during culture conditions. Enhanced productivity was linked to increased glucose uptake and ATP levels .
Antitubercular Activity
Research has also explored the antitubercular potential of derivatives based on the 2,5-dimethylpyrrole scaffold. Compounds structurally related to this compound demonstrated promising results against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Mechanism of Action
The mechanism of action of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Ester
(a) Ethyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6)
- Structure : Ethyl ester analog with a para-substituted pyrrole.
- Molecular Weight : Higher than the methyl ester (Δ ~28 g/mol), impacting lipophilicity (LogP).
- Applications : Used as a precursor for hydrazide derivatives, e.g., anti-inflammatory agents via hydrazine hydrate reactions .
(b) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid (CAS 15898-26-7)
- Structure : Carboxylic acid derivative lacking the ester group.
- Polarity : Increased hydrophilicity (Topological Polar Surface Area >72 Ų) compared to ester analogs.
- Bioavailability : Enhanced solubility but reduced membrane permeability .
(c) Methyl 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate (CAS 83935-44-8)
- Structure : Ortho-substituted pyrrole on the benzoate.
Functionalization of the Pyrrole Ring
(a) Methyl 4-[3-(2-Cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate (CAS 729578-83-0)
- Structure: Cyanoacetyl group at the pyrrole 3-position.
- Molecular Weight : 296.32 g/mol; XLogP3 = 2.3.
- Reactivity: The cyano group enables nucleophilic additions, expanding utility in heterocyclic synthesis .
(b) ML397 (VU0155094)
- Structure : Features a 3-(2-((4-acetamidophenyl)thio)acetyl)-substituted pyrrole.
- Molecular Weight : 437.1 g/mol.
- Activity : Acts as a positive allosteric modulator, highlighting the role of bulky substituents in enzyme targeting .
(c) Methyl 3-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methyl)benzoate (Compound 61)
Complex Heterocyclic Derivatives
(a) Ethyl 4-{3-[(3-Isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Structure: Thiazolidinone moiety linked to the pyrrole.
- Electronic Effects: The electron-withdrawing thiazolidinone enhances electrophilicity, aiding in covalent binding strategies .
(b) Methyl 4-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate
- Structure: Thiazole and iminopyrrole units.
Comparative Data Table
Biological Activity
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It is characterized by a benzoate moiety esterified with methanol and a substituted pyrrole ring. The compound's structure is fundamental to its biological activity, influencing interactions with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . These enzymes are critical in nucleotide synthesis and fatty acid metabolism, respectively. Inhibition of these enzymes can lead to reduced cell proliferation and altered metabolic pathways in target cells .
Cellular Effects
In vitro studies have shown that this compound can suppress cell growth while enhancing glucose uptake in monoclonal antibody production systems. Specifically, it was observed that treatment with this compound increased intracellular adenosine triphosphate (ATP) levels, indicating enhanced metabolic activity under certain conditions .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In studies involving pyrrole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The potential anticancer activity of this compound has also been explored. Similar pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structural features of these compounds contribute to their ability to interact with cellular targets involved in cancer progression .
Case Studies and Research Findings
Study on Monoclonal Antibody Production
A significant study investigated the effects of this compound on the production of monoclonal antibodies in recombinant Chinese hamster ovary (rCHO) cells. The findings revealed that the compound not only increased the yield of antibodies but also improved cell viability during culture conditions. The study highlighted that the enhanced productivity was associated with increased glucose uptake and ATP levels .
Antitubercular Activity
Another research avenue explored the antitubercular potential of derivatives based on the 2,5-dimethylpyrrole scaffold. These studies indicated promising results for compounds structurally related to this compound in inhibiting Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
Comparative Analysis of Biological Activities
Q & A
Q. What is the standard synthetic route for methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how can its purity be ensured?
The compound is synthesized via a condensation reaction between acetonyl acetone and methyl 4-aminobenzoate in glacial acetic acid under reflux. Post-reaction, the solvent is removed under reduced pressure, and the residue is washed, dried, and recrystallized from ethanol (yield ~65%) . Purity is confirmed using HPLC, melting point analysis, and spectral techniques (e.g., IR, H/C NMR, HRMS) to verify the absence of unreacted starting materials or side products .
Q. What spectroscopic methods are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1640–1680 cm) and pyrrole ring vibrations (~3100 cm) .
- NMR : H NMR confirms methyl groups (δ 2.2–2.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and pyrrole protons (δ 5.8–6.0 ppm). C NMR verifies ester carbonyl (δ ~165–170 ppm) .
- HRMS : Validates molecular ion peaks (e.g., m/z 243.1362 for CHNO) .
Q. How is the compound’s antitubercular activity evaluated in vitro?
The microplate Alamar Blue assay is commonly used. Briefly, Mycobacterium tuberculosis cultures are treated with serial dilutions of the compound. Fluorescence/resazurin reduction is measured to determine the minimum inhibitory concentration (MIC). Comparative standards like pyrazinamide (MIC = 3.125 µg/mL) and streptomycin (MIC = 6.25 µg/mL) are included .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst screening : Use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) to enhance condensation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics vs. glacial acetic acid.
- Temperature control : Reflux at 80–100°C for 1–3 hours balances yield and side-product formation .
Q. How do structural modifications of the pyrrole ring influence biological activity?
Substitutions at the pyrrole 2- and 5-positions (e.g., methyl groups) enhance lipophilicity and membrane permeability, improving antimicrobial activity. Replacing the methyl ester with a hydrazide group (to form 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide) enables Schiff base formation, which chelates metal ions (e.g., Cu) for enhanced antitubercular potency (MIC = 3.12–50 µg/mL) .
Q. What strategies resolve contradictions in reported MIC values across studies?
- Standardize assay protocols : Variability in inoculum size, growth media, or incubation time can skew results.
- Control strains : Include reference strains (e.g., M. tuberculosis H37Rv) for cross-study comparisons.
- Dose-response validation : Use checkerboard assays or time-kill curves to confirm concentration-dependent activity .
Q. How is X-ray crystallography applied to study derivatives of this compound?
Derivatives (e.g., Schiff base complexes) are crystallized, and data collected using a diffractometer. Structures are solved via SHELXT (direct methods) and refined with SHELXL , leveraging high-resolution data to model anisotropic displacement parameters and hydrogen bonding. Programs like WinGX and ORTEP visualize molecular packing and intermolecular interactions .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock or GOLD.
- QSAR models : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide rational design .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
